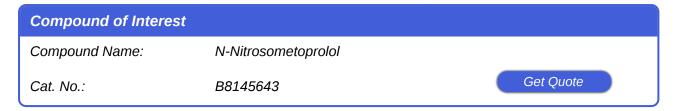


N-Nitrosometoprolol: A Technical Overview of its Physicochemical Properties and Genotoxic Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosometoprolol is a nitrosamine impurity that can form from the secondary amine structure of metoprolol, a widely used beta-blocker for treating various cardiovascular diseases. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic nature. This technical guide provides a comprehensive overview of the key physicochemical properties of **N-Nitrosometoprolol** and its genotoxic effects, summarizing critical data from scientific literature to inform risk assessment and analytical method development.

Physicochemical Data

A summary of the key quantitative data for **N-Nitrosometoprolol** is presented in the table below for easy reference and comparison.



Property	Value	References
CAS Number	138768-62-4	[1][2][3][4]
Molecular Formula	C15H24N2O4	[1]
Molecular Weight	296.36 g/mol	
Appearance	Brown Colour Oil or Colourless to Pale Yellow Oil	
Solubility	Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), DCM.	-

Genotoxicity Profile

N-Nitrosometoprolol has been identified as a genotoxic compound, capable of inducing DNA damage. Key findings from in vitro and in vivo studies are summarized below.

In Vitro Genotoxicity

N-Nitrosometoprolol has been shown to induce DNA damage in primary cultures of both rat and human hepatocytes. Studies have demonstrated that it causes DNA fragmentation at concentrations ranging from 0.1 to 1 mM. This effect indicates that **N-Nitrosometoprolol** is an indirectly acting genotoxin, requiring metabolic activation to exert its DNA-damaging effects.

In Vivo Genotoxicity

In vivo studies in rats have shown that **N-Nitrosometoprolol** can induce a statistically significant increase in the frequency of micronucleated hepatocytes at a dose of 1000 mg/kg. However, it did not produce a significant increase in micronucleated polychromatic erythrocytes in the bone marrow or spleen, suggesting a degree of organ-specific clastogenicity.

Experimental Methodologies

The following sections detail the experimental protocols employed in the key studies that have characterized the genotoxicity of **N-Nitrosometoprolol**.



In Vitro DNA Damage Assessment in Hepatocytes

Objective: To evaluate the ability of **N-Nitrosometoprolol** to induce DNA fragmentation and repair synthesis in primary hepatocyte cultures.

Methodology:

- Hepatocyte Isolation and Culture: Primary hepatocytes were isolated from rats and humans.
- Treatment: Hepatocyte cultures were exposed to N-Nitrosometoprolol at subtoxic concentrations, typically ranging from 0.1 to 1 mM, for 20 hours.
- DNA Fragmentation Analysis (Alkaline Elution Technique):
 - Following treatment, cells were lysed on a filter, and the DNA was eluted with an alkaline solution.
 - The rate of DNA elution is proportional to the number of strand breaks.
 - Fractions of the eluted DNA were collected and quantified to determine the extent of DNA fragmentation.
- DNA Repair Synthesis Analysis (Quantitative Autoradiography):
 - Hepatocytes were treated with N-Nitrosometoprolol in the presence of tritiated thymidine ([3H]dThd).
 - Unscheduled DNA synthesis (UDS), an indicator of DNA repair, was measured by the incorporation of [3H]dThd into the DNA of non-S-phase cells.
 - The amount of incorporated radioactivity was quantified using autoradiography.

In Vivo Micronucleus Assay in Rat Hepatocytes

Objective: To assess the clastogenic potential of **N-Nitrosometoprolol** in vivo.

Methodology:

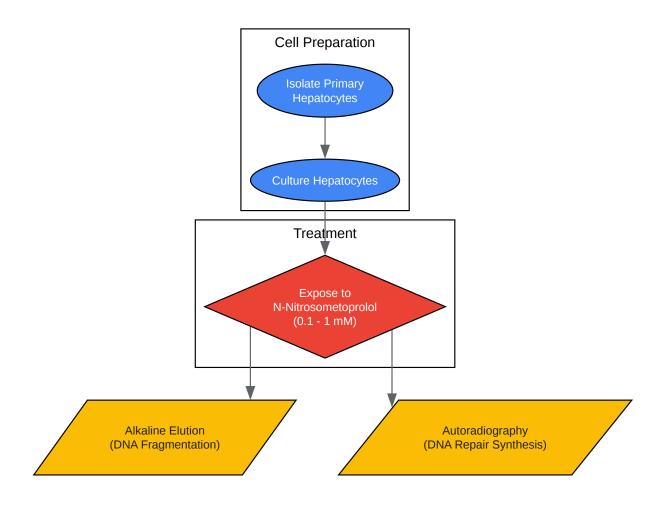


- Animal Model: Partially hepatectomized rats were used to stimulate cell proliferation, making chromosomal damage more readily detectable.
- Dosing: A single dose of 1000 mg/kg of N-Nitrosometoprolol was administered by gavage.
- Sample Collection: At an appropriate time after dosing, the livers were harvested.
- Micronucleus Analysis:
 - Hepatocytes were isolated and stained.
 - The frequency of micronucleated hepatocytes was determined by microscopic examination. An increase in the number of micronuclei compared to a control group indicates clastogenic activity.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for in vitro genotoxicity testing and the proposed metabolic activation pathway of **N-Nitrosometoprolol**.

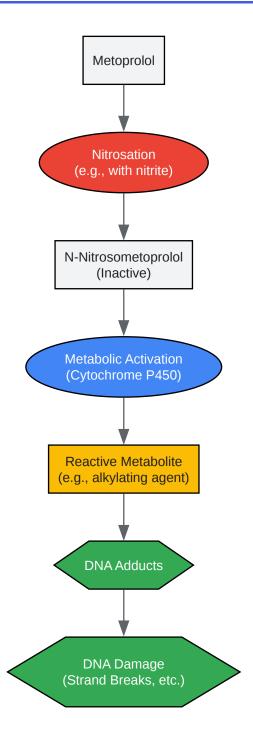




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In Vitro Genotoxicity Testing Workflow





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Proposed Metabolic Activation Pathway

Conclusion

N-Nitrosometoprolol is a genotoxic impurity of metoprolol that requires metabolic activation to exert its DNA-damaging effects. The data summarized in this guide, including its physicochemical properties and the methodologies used to assess its genotoxicity, provide a



critical resource for researchers, scientists, and drug development professionals. This information is essential for the development of sensitive analytical methods for its detection and for establishing appropriate control strategies to ensure the safety and quality of metoprolol-containing drug products.

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